8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane
Description
Contextualization of the Diazabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry and Chemical Biology
The 3,8-diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, valued for its unique structural and functional properties. nbinno.comcymitquimica.com Its rigid, three-dimensional framework imparts specific conformational constraints on molecules, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets. nbinno.comcymitquimica.com This structural rigidity can influence a compound's reactivity and its interaction with proteins and enzymes. cymitquimica.com
The versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold is demonstrated by its incorporation into a wide range of biologically active compounds. Researchers have utilized this core structure to develop:
Analgesics: Derivatives have been synthesized as analogues of the potent natural analgesic epibatidine (B1211577), showing significant pain-relief effects by interacting with the nicotinic acetylcholine (B1216132) receptor system. nih.govacs.org
Opioid Receptor Ligands: The scaffold has been used to create novel compounds that bind to mu-opioid receptors, with research focused on developing new pain management therapies. researchgate.netnih.gov
Antiviral Agents: In the search for new HIV-1 inhibitors, this bicyclic system has been used to create analogues of the drug maraviroc. rsc.org
Anticancer Agents: Certain N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues have demonstrated growth-inhibitory activities against various tumor cell lines, including leukemia and solid tumors. unibas.it
The utility of this scaffold is further enhanced by its role as a key building block in organic synthesis. nbinno.com The two distinct nitrogen atoms allow for selective functionalization, enabling the creation of diverse chemical libraries for drug discovery programs. nbinno.comresearchgate.net The increasing use of such saturated, complex scaffolds is a recognized trend in modern medicinal chemistry aimed at exploring new chemical space and improving the clinical success rate of new therapeutic agents. sci-hub.se
Historical Development and Significance of N-Benzyl and N-Methyl Substitutions in Bicyclic Amine Frameworks
The specific substitutions on the nitrogen atoms of a bicyclic amine framework, such as N-benzyl and N-methyl groups, are crucial for both the synthesis and the ultimate biological activity of the molecule.
The N-benzyl group serves multiple roles in chemical synthesis and pharmacology. In organic synthesis, it is frequently employed as a protecting group for the nitrogen atom. This allows other parts of the molecule to be modified without affecting the amine. The benzyl (B1604629) group can be readily removed later in the synthetic sequence through a process called catalytic hydrogenation. researchgate.netrsc.orgunibas.it Beyond its utility in synthesis, the benzyl group is a recognized pharmacophore in its own right, present in numerous compounds with anticancer, antiparasitic, and other therapeutic activities. nih.govdrugbank.com Its presence can influence a molecule's metabolic stability; for instance, metabolic studies on some N-benzyl derivatives have shown that oxidative removal of the benzyl group is a key metabolic pathway. acs.org In some molecular contexts, the π–π stacking interactions of the benzyl group's benzene (B151609) ring can help stabilize specific conformations of a molecule, which can be crucial for its biological function. nih.gov
The N-methyl group , though small, can profoundly impact a molecule's pharmacological profile, a phenomenon sometimes referred to as the "magic methyl effect". mdpi.com N-methylation is a common feature in many medicinal drugs and natural products. acs.orgresearchgate.net Introducing a methyl group to a nitrogen atom can:
Enhance Potency: It can improve the binding affinity of a molecule to its target receptor.
Modulate Selectivity: It can alter the binding preference of a compound for different receptor subtypes. nih.gov
Improve Pharmacokinetic Properties: N-methylation can increase a molecule's metabolic stability, lipophilicity, and bioavailability, which are critical factors for a successful drug candidate. researchgate.netnih.gov
The Eschweiler-Clarke reaction is a classical and still widely used method for the N-methylation of amines, highlighting the long-standing importance of this modification in synthetic and medicinal chemistry. mdpi.com
Research Impetus and Academic Trajectories for this Specific Compound Class
The motivation for synthesizing and studying compounds like 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane stems from the confluence of the factors described above. The research impetus is driven by the quest for new and improved therapeutics. By combining a proven biologically active scaffold (diazabicyclo[3.2.1]octane) with specific, well-understood functional groups (N-benzyl and N-methyl), chemists aim to fine-tune pharmacological properties to achieve desired therapeutic effects.
Current and future academic trajectories for this class of compounds are focused on several key areas:
Structure-Activity Relationship (SAR) Studies: Researchers are systematically synthesizing libraries of analogues with varied substitutions at the N3 and N8 positions to understand how these changes affect biological activity. This allows for the optimization of lead compounds to enhance potency and reduce side effects. nih.govunibas.it
Development of Novel Synthetic Methodologies: The creation of efficient, scalable, and often asymmetric (enantiomerically pure) syntheses for these complex bicyclic structures remains a significant area of research. researchgate.net Access to these building blocks is crucial for their exploration in drug discovery.
Exploration of New Therapeutic Areas: While the scaffold has shown promise in areas like pain and cancer, its rigid nature makes it an attractive candidate for targeting other complex biological systems, such as protein-protein interactions. researchgate.netresearchgate.net
Pharmacokinetic Profiling: A major focus of modern drug discovery is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.net Research on these compounds will increasingly involve detailed studies to ensure they have the necessary characteristics to be viable drug candidates.
The ongoing exploration of scaffolds like this compound is representative of a broader trend in drug discovery that emphasizes three-dimensional molecular complexity to tackle challenging biological targets. molport.comnih.gov
Data Tables
Table 1: Examples of Biologically Active 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Derivative Name | Substitution Pattern | Target/Biological Activity |
|---|---|---|
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 3-heteroaryl substituted | Analgesic; α4β2 nicotinic acetylcholine receptor (nAChR) agonist nih.govacs.org |
| 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | 3-cinnamyl, 8-propionyl | Analgesic; mu-opioid receptor affinity researchgate.netnih.gov |
| Maraviroc Analogue (Compound 2 from source) | N3-substituted bicyclic core | Antiviral; HIV-1 inhibitor rsc.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| epibatidine |
| maraviroc |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane |
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-10-13-7-8-14(11-15)16(13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDUADMNMGNPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Benzyl 3 Methyl 3,8 Diazabicyclo 3.2.1 Octane and Analogues
Retrosynthetic Disconnections and Precursor Strategies
Retrosynthetic analysis of the 3,8-diazabicyclo[3.2.1]octane core reveals several strategic disconnections that guide the design of synthetic routes. The most common strategies involve disconnecting the bicyclic system at the C-N bonds, leading back to a functionalized pyrrolidine (B122466) precursor.
A primary retrosynthetic approach involves a double C-N disconnection of the piperazine (B1678402) ring portion of the scaffold. This leads back to a cis-2,5-disubstituted pyrrolidine. The substituents are typically functional groups that can be converted into the bridging ethyleneamine moiety. For example, hydroxymethyl or carboxylate groups at the C2 and C5 positions of the pyrrolidine ring are common precursors. researchgate.net This strategy is advantageous as it utilizes the readily available and stereochemically defined scaffold of pyrrolidine derivatives, often derived from starting materials like pyroglutamic acid or adipic acid. semanticscholar.orgsci-hub.stresearchgate.net
Another key strategy involves the disconnection of one C-N bond and the C-C bond of the ethylene (B1197577) bridge, which can be conceptualized as a cyclization of a suitably functionalized N-substituted piperazine or a related acyclic precursor. However, the pyrrolidine-based approach is more prevalent in the literature. The synthesis of target compounds often begins by disconnecting the N3 and N8 substituents, leading back to the parent 3,8-diazabicyclo[3.2.1]octane core, which is then synthesized from a pyrrolidine precursor. unibas.it
Common Precursors in Synthesis:
Pyrrolidine-2,5-dicarboxylic acid and its esters. researchgate.netsemanticscholar.org
cis-2,5-Bis(hydroxymethyl)pyrrolidine derivatives. researchgate.net
Pyroglutamic acid. sci-hub.stresearchgate.net
Tropinone and other 8-azabicyclo[3.2.1]octane derivatives (for related scaffolds). ehu.es
Classical and Established Synthetic Routes to the Diazabicyclo[3.2.1]octane Core
Established methods for constructing the 3,8-diazabicyclo[3.2.1]octane skeleton primarily rely on multi-step sequences starting from functionalized five-membered rings, followed by the formation of the second six-membered ring.
A robust and frequently employed method for synthesizing the 3,8-diazabicyclo[3.2.1]octane core begins with meso-2,5-dibromoadipate, which is converted to a cis-1-benzylpyrrolidine-2,5-dicarboxylate. semanticscholar.org This pyrrolidine derivative serves as a versatile intermediate.
One scalable process starts with N-benzyl-2,5-dicarbethoxypyrrolidine. researchgate.net This diester is reduced to the corresponding diol, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine. The benzyl (B1604629) group at N1 can be removed and replaced with a Boc protecting group. The crucial step involves converting the diol into a dimesylate, which then undergoes a cyclization reaction with a primary amine, such as benzylamine (B48309), to form the bicyclic core. This five-step process provides the desired 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net
Another classical approach utilizes pyrrolidine-2,5-dicarboxylic acid. researchgate.netresearchgate.net The synthesis proceeds by protecting the N8 position, often with a carbobenzyloxy (Cbz) group. The diacid is then converted to its anhydride (B1165640). Reaction of the anhydride with a primary amine (e.g., methylamine (B109427) or benzylamine) followed by a second cyclization step yields a 3,8-diazabicyclo[3.2.1]octane-2,4-dione. researchgate.netresearchgate.netprepchem.com Subsequent reduction of the dione (B5365651) functionality, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the final 3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net
| Starting Material | Key Intermediate(s) | Reagents for Cyclization | Final Product Type | Reference(s) |
| N-Benzyl-2,5-dicarbethoxypyrrolidine | N-Boc-2,5-bis(hydroxymethyl)pyrrolidine -> Dimesylate | Benzylamine | 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane | researchgate.net |
| Pyrrolidine-2,5-dicarboxylic acid | N-Cbz-pyrrolidine-2,5-dicarboxylic anhydride | Primary amine (R-NH₂), Acetic anhydride | 3-R-8-Cbz-3,8-diazabicyclo[3.2.1]octane-2,4-dione | researchgate.netresearchgate.net |
| Dimethyl meso-2,5-dibromoadipate | cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate | Benzylamine | 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | semanticscholar.org |
| Pyroglutamic acid | Orthogonally protected pyrrolidine derivatives | N/A (stepwise ring formation) | Orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid | sci-hub.stresearchgate.net |
The key step in forming the bicyclic structure is the intramolecular or intermolecular cyclization that creates the second ring. In the method starting from pyrrolidine diols, the formation of the bicyclic system is achieved via an intramolecular double nucleophilic substitution. researchgate.net The hydroxyl groups of N-Boc-2,5-bis(hydroxymethyl)pyrrolidine are converted to good leaving groups, typically mesylates. The subsequent addition of a primary amine, like benzylamine, leads to a tandem N-alkylation reaction, where the amine nitrogen attacks both electrophilic carbon centers, displacing the mesylate groups and forming the bridged bicyclic structure. researchgate.net
In the dione-forming routes, the cyclization occurs in two stages. First, the reaction of a pyrrolidine-2,5-dicarboxylic anhydride with a primary amine opens the anhydride ring to form a mono-amide, mono-acid. A subsequent dehydration reaction, often promoted by acetic anhydride, induces the second cyclization to form the imide ring, resulting in the 3,8-diazabicyclo[3.2.1]octane-2,4-dione. researchgate.netresearchgate.net This bicyclic dione is a stable intermediate that requires reduction to yield the desired saturated bicyclic amine core.
Advanced and Stereoselective Synthesis Methodologies
More recent synthetic efforts have focused on developing asymmetric methods to control the stereochemistry of the bicyclic scaffold, which is crucial for pharmacological applications.
The development of enantioselective syntheses for the related 8-azabicyclo[3.2.1]octane core provides a strong foundation for accessing chiral 3,8-diazabicyclo[3.2.1]octane analogues. ehu.esrsc.org One powerful strategy is the desymmetrization of achiral or meso-tropinone derivatives. ehu.esresearchgate.net While not directly forming the diaza-scaffold, the principles of using chiral catalysts to control the stereochemical outcome are applicable.
For the diaza-scaffold itself, asymmetric synthesis often relies on starting with a chiral precursor, such as pyroglutamic acid, which installs initial stereocenters that guide the formation of the rest of the molecule. sci-hub.st An eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid has been developed from commercially available pyroglutamic acid, demonstrating the utility of the chiral pool approach. sci-hub.stresearchgate.net
Catalytic asymmetric methods are also emerging. The first asymmetric 1,3-dipolar cycloadditions using diazo imine-derived cyclic azomethine ylides have been reported to produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) using a dual rhodium(II)/chiral Lewis acid catalytic system. rsc.org Adapting such catalytic systems to diaza-dipoles represents a promising future direction for the enantioselective synthesis of this framework.
A highly efficient and advanced method for constructing the 3,8-diazabicyclo[3.2.1]octane core is through 1,3-dipolar cycloaddition reactions. sciforum.net This strategy utilizes 3-oxidopyraziniums as 1,3-dipoles (specifically, as azomethine ylides), which react with various dipolarophiles (e.g., alkenes) to form the bicyclic system in a single step. iucr.orgnih.gov
The 3-oxidopyrazinium betaines are generated in situ by N-alkylation of a 2(1H)-pyrazinone, followed by deprotonation. nih.gov These dipoles then readily react with electron-deficient alkenes like methyl acrylate (B77674) or acrylonitrile. The cycloaddition typically proceeds with high regioselectivity to afford 3,8-diazabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane in good yield. acs.org This method allows for the rapid assembly of the complex bicyclic core and the introduction of diverse substituents based on the choice of pyrazinone and dipolarophile. nih.govacs.org
| 3-Oxidopyrazinium Dipole | Dipolarophile | Product Type | Yield | Reference(s) |
| 1,5,6-Trimethyl-3-oxidopyrazinium | Methyl acrylate | Methyl 5,8-dimethyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-carboxylate | Major product | iucr.org |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 73% | nih.govacs.org |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 60% | nih.govacs.org |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | 3,8-Diazabicyclo[3.2.1]octane | 51% | nih.govacs.org |
Interestingly, under certain conditions or with specific substrates, the initially formed 3,8-diazabicyclo[3.2.1]octane can undergo a skeletal rearrangement to the isomeric 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.org This highlights the complex reactivity and potential for domino reactions within this chemical space.
Catalytic Approaches and Modern Organic Transformations
The construction of the 3,8-diazabicyclo[3.2.1]octane scaffold, the core of the target compound, is increasingly reliant on modern organic transformations that offer improved efficiency, selectivity, and diversity. Catalytic processes are central to these advancements.
One prominent modern approach involves 1,3-dipolar cycloaddition reactions. For instance, the reaction of 3-oxidopyraziniums, which act as 1,3-dipoles, with various acrylate derivatives can yield 3,8-diazabicyclo[3.2.1]octane structures. nih.govacs.org These reactions proceed without the need for a metal catalyst, relying on the inherent reactivity of the zwitterionic pyrazinium ylide. However, the reaction conditions can influence the final product, with some initial [3.2.1] adducts rearranging to form 2,5-diazabicyclo[2.2.2]octane systems, particularly under acidic conditions. nih.gov This highlights the importance of controlling the reaction environment to favor the desired bicyclic isomer.
Tandem reactions represent another powerful strategy. A polymer-supported synthesis has been developed that utilizes a tandem iminium ion cyclization followed by a nucleophilic addition to create a related 6-oxa-3,8-diazabicyclo[3.2.1]octane scaffold stereoselectively. researchgate.net This method showcases the efficiency of cascade processes in rapidly building molecular complexity from simpler, resin-bound acyclic precursors.
Furthermore, radical rearrangements have emerged as a novel method for forming diazabicyclic systems. Specifically, the regioselective rearrangement of azanorbornanic aminyl radicals can produce 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.esacs.org These transformations are typically initiated with radical initiators like azobisisobutyronitrile (AIBN) in the presence of reagents such as tributyltin hydride (Bu3SnH). unirioja.esacs.org The mechanism involves the generation of a nitrogen-centered radical, which undergoes a ring-opening and subsequent ring-closing cascade to furnish the expanded bicyclic framework. unirioja.es
Table 1: Modern Synthetic Transformations for Diazabicyclo[3.2.1]octane Systems
| Methodology | Key Intermediates/Reactants | Transformation Type | Notes |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 3-Oxidopyraziniums and Acrylates | Pericyclic Reaction | Can lead to [3.2.1] or rearranged [2.2.2] systems. nih.govacs.org |
| Tandem Cyclization | Resin-bound Acyclic Precursors | Iminium Ion Cyclization/Nucleophilic Addition | Enables stereoselective solid-phase synthesis. researchgate.net |
| Radical Rearrangement | Azanorbornanes (Azido Precursors) | Radical Ring Expansion | Forms unsaturated 2,8-diazabicyclo[3.2.1]oct-2-enes. unirioja.esacs.org |
Chemical Modifications and Derivatization Strategies
Derivatization of the 3,8-diazabicyclo[3.2.1]octane core is crucial for exploring its chemical space and developing analogues with specific properties. Strategies focus on the selective functionalization of the nitrogen atoms and the bicyclic carbon framework.
Introduction and Functionalization of N-Benzyl Moieties
The N-benzyl group at the 8-position is a common feature in the synthesis of these compounds, often introduced during the formation of the bicyclic system. One established method involves the cyclization of a suitably functionalized pyrrolidine derivative with benzylamine. For example, a diol precursor derived from N-Boc-2,5-dihydroxymethylpyrrolidine can be converted to a dimesylate, which then undergoes cyclization with benzylamine to yield the N8-benzyl-3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net
The N-benzyl group serves not only as a specific substituent but also as a versatile protecting group that can be removed or modified. The most common functionalization is its removal via catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the benzyl group can be cleaved to provide a secondary amine at the N8 position. unibas.itnih.gov This free amine is a key intermediate for introducing a wide variety of other functional groups through alkylation or acylation.
Introduction and Functionalization of N-Methyl Moieties
The N-methyl group at the 3-position can be introduced through several synthetic routes. In some syntheses, the methyl group is incorporated from the start. For example, the reaction of dimethyl 2,7-dibromooctanoate with methylamine is a key step in a sequence leading to a related diazabicyclic system. researchgate.net A more direct approach involves the cyclization of a precursor like cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid to directly form 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. prepchem.com This dione can then be reduced to the desired diamine.
Alternatively, the N-methyl group can be introduced onto a pre-formed 3,8-diazabicyclo[3.2.1]octane scaffold where the N3 position is a secondary amine. Standard methylation procedures, such as reductive amination with formaldehyde (B43269) or alkylation with a methylating agent like methyl iodide, can be employed. The synthesis of various 3-substituted analogues, including N-methyl derivatives, has been reported starting from pyroglutamic acid. researchgate.netscispace.com
Regioselective and Stereoselective Functionalization of the Bicyclic System
Achieving regioselectivity and stereoselectivity is a key challenge and a focus of modern synthetic efforts. The rigid, conformationally constrained structure of the bicyclic system allows for high levels of stereocontrol in subsequent reactions.
Stereoselective synthesis of the core itself has been achieved through methods like 1,3-dipolar cycloaddition reactions where azomethine ylides react with chiral dienophiles, such as those derived from carvone (B1668592). semanticscholar.org In one instance, the cycloaddition of an azomethine ylide to a des-methyl carvone derivative proceeded as a single diastereomer. semanticscholar.org Subsequent stereoselective reductive amination of ketone functionalities on the bicyclic scaffold can then be used to introduce further diversity with defined stereochemistry. semanticscholar.org
Regioselectivity is demonstrated in the rearrangement of azanorbornanic aminyl radicals, where the ring-opening and closing sequence selectively forms the 2,8-diazabicyclo[3.2.1]oct-2-ene system over other potential isomers. unirioja.esacs.org This selectivity is governed by the electronic and steric properties of the radical intermediates involved. The inherent differences in the reactivity of the N3 and N8 positions also allow for regioselective functionalization. For instance, the N8 nitrogen is generally more sterically hindered than the N3 nitrogen, which can be exploited in derivatization reactions.
Table 2: Derivatization and Functionalization Strategies
| Position | Modification | Method | Key Reagents/Conditions |
|---|---|---|---|
| N-8 | Introduction of Benzyl Group | Cyclization | Benzylamine with a difunctionalized pyrrolidine. researchgate.net |
| N-8 | Removal of Benzyl Group | Catalytic Hydrogenation | H₂, Pd/C catalyst. unibas.it |
| N-3 | Introduction of Methyl Group | Cyclization of N-Methyl Precursor | e.g., cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid. prepchem.com |
| Bicyclic Core | Stereoselective Synthesis | 1,3-Dipolar Cycloaddition | Azomethine ylide with chiral dienophile. semanticscholar.org |
| Bicyclic Core | Regioselective Synthesis | Radical Rearrangement | Aminyl radicals from azanorbornanes. unirioja.esacs.org |
Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration
NMR spectroscopy is the most powerful tool for determining the constitution and stereochemistry of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation.
1D NMR (¹H, ¹³C) Data Interpretation for Characteristic Resonances
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to the benzyl (B1604629), methyl, and diazabicyclic moieties. While the precise chemical shifts can vary slightly depending on the solvent and concentration, the expected resonances can be predicted based on data from closely related analogues.
¹H NMR: The proton spectrum is characterized by distinct regions. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (CH₂Ph) are expected to show as a singlet or a pair of doublets around δ 3.5 ppm. The N-methyl (N-CH₃) protons will give rise to a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The protons on the bicyclic core, including the two bridgehead protons (H-1, H-5) and the methylene protons at C-2, C-4, C-6, and C-7, resonate in the range of δ 1.7-3.2 ppm. The bridgehead protons are particularly important for conformational analysis.
¹³C NMR: The carbon spectrum provides complementary information. The aromatic carbons of the benzyl group are found between δ 127 and 140 ppm. The benzylic carbon (CH₂Ph) signal is expected around δ 60-65 ppm. The N-methyl carbon resonates in the upfield region, typically near δ 40-45 ppm. The carbons of the bicyclic skeleton, including the bridgehead carbons (C-1, C-5) and the methylene carbons (C-2, C-4, C-6, C-7), appear in the range of δ 25-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.3 - 2.5 (s) | 40 - 45 |
| N-CH₂-Ph | ~3.5 (s) | 60 - 65 |
| Phenyl-H | 7.2 - 7.4 (m) | 127 - 129 |
| Phenyl-C (ipso) | - | 138 - 140 |
| C1, C5 (Bridgehead) | 3.0 - 3.2 (m) | 55 - 60 |
| C2, C4 | 2.5 - 2.9 (m) | 50 - 55 |
| C6, C7 | 1.7 - 2.1 (m) | 25 - 30 |
Note: s = singlet, m = multiplet. Predicted values are based on published data for analogous compounds.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the signals and elucidate the detailed structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the bicyclic system, for instance, confirming the coupling between the bridgehead protons (H-1, H-5) and their adjacent methylene protons (H-2, H-7 and H-4, H-6 respectively).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For the 3,8-diazabicyclo[3.2.1]octane system, NOESY can confirm the relative orientation of substituents and the conformation of the rings, for example, by showing correlations between axial and equatorial protons on the six-membered ring. acs.org
Conformational Analysis and Dynamic NMR Studies
The 3,8-diazabicyclo[3.2.1]octane core is a rigid system that typically adopts a stable conformation where the six-membered piperazine-like ring is in a chair form and the five-membered pyrrolidine (B122466) ring adopts an envelope or boat conformation. clockss.orgsemanticscholar.org High-field ¹H NMR spectroscopy, in conjunction with theoretical calculations, is used to confirm this arrangement. core.ac.uk
The chair conformation of the six-membered ring can be confirmed by analyzing the vicinal coupling constants (³JHH) between adjacent protons. For instance, large coupling constants (8-12 Hz) are expected between axial-axial protons, while smaller couplings (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. The orientation of the N-benzyl and N-methyl substituents (axial vs. equatorial) can be determined through NOESY experiments and by considering steric hindrance. Typically, bulky substituents like the benzyl group are expected to preferentially occupy the equatorial position to minimize steric strain. Dynamic NMR studies could be employed to investigate processes such as ring inversion or nitrogen inversion, but for this rigid bicyclic system, such processes are generally slow on the NMR timescale at room temperature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₂₀N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 216.1626 m/z.
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable benzyl cation, which may rearrange to the tropylium ion (C₇H₇⁺) at m/z 91. This fragment is often the base peak in the spectrum. researchgate.neteuropa.eu Other significant fragmentation pathways involve cleavages within the bicyclic ring system, leading to ions corresponding to the loss of parts of the piperazine (B1678402) or pyrrolidine rings.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 216 | [C₁₄H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 201 | [M - CH₃]⁺ | Loss of the methyl group |
| 125 | [M - C₇H₇]⁺ | Loss of the benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak |
| 56/57 | [C₃H₆N]⁺ / [C₃H₇N]⁺ | Fragments from piperazine ring cleavage |
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. acs.orgclockss.org This technique determines the precise spatial arrangement of atoms in the solid state, confirming the connectivity, bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule.
For this compound, an X-ray crystal structure would:
Unambiguously confirm the 3,8-diazabicyclo[3.2.1]octane skeleton.
Determine the conformation of the bicyclic system, verifying the chair-boat arrangement. semanticscholar.org
Establish the relative stereochemistry at the bridgehead carbons (C-1 and C-5).
Define the orientation of the N-benzyl and N-methyl substituents, confirming their positions and whether they are axial or equatorial.
Although a specific crystal structure for the title compound is not publicly available, analysis of related derivatives in the Cambridge Structural Database confirms the rigid chair-boat conformation of this bicyclic system. semanticscholar.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups of the bicyclic system and the benzylic CH₂ appear just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). ultraphysicalsciences.org
C=C Stretching: Aromatic ring stretching vibrations appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for the tertiary amines are typically found in the 1050-1250 cm⁻¹ region.
Aromatic Overtones: Weak bands, often referred to as "benzene fingers," may be observed in the 1650-2000 cm⁻¹ region, which can be characteristic of the substitution pattern on the benzene (B151609) ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 2980 - 2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1465 | CH₂ Scissoring | Aliphatic |
| 1250 - 1050 | C-N Stretch | Tertiary Amine |
| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations provide fundamental insights into the behavior of molecules at the electronic level. These methods are crucial for predicting reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Studies for Regio- and Stereoselectivity
Density Functional Theory (DFT) has been effectively employed to study the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton, particularly through 1,3-dipolar cycloaddition reactions. acs.orgnih.gov These theoretical studies are vital for predicting the regio- and stereoselectivity of such reactions, which is often challenging to determine experimentally.
In the cycloaddition of 3-oxidopyraziniums with acrylate (B77674) derivatives to form the diazabicyclo[3.2.1]octane core, DFT calculations at the B3LYP/6-31G(d) level have been used to analyze the potential reaction pathways. acs.orgnih.govresearchgate.net The calculations assess the thermodynamics and kinetics of different approaches of the reactants, allowing for the prediction of the most likely product. For instance, in the reaction between a pyrazinium-3-olate and methyl methacrylate, DFT analysis of the four competitive channels indicated that the cycloaddition proceeds with complete endo stereoselectivity and regioselectivity, yielding the [3+2] cycloadduct as the kinetically favored product. researchgate.net These theoretical assessments confirm that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through a 1,3-dipolar cycloaddition mechanism rather than through an alternative aza-Diels–Alder intermediate. nih.gov
Table 1: Theoretical Predictions for the 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
| 3-Oxidopyrazinium Derivative | Dipolarophile | Predicted Product Type | Key Theoretical Finding | Reference |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl Acrylate | 3,8-Diazabicyclo[3.2.1]octane | Consistent with experimental results for regiochemistry and stereochemistry. nih.gov | nih.gov |
| 1,5,6-trimethyl-3-oxidopyrazinium | Methyl Methacrylate | 3,8-Diazabicyclo[3.2.1]octane | Formation is a domino process starting with 1,3-dipolar cycloaddition. nih.gov | nih.gov |
| Pyrazinium-3-olate | Methyl Methacrylate | [3+2] Cycloadduct | Reaction proceeds with complete endo stereoselectivity and high regioselectivity. researchgate.net | researchgate.net |
Conformational Preferences and Energy Landscapes
The biological activity of the 3,8-diazabicyclo[3.2.1]octane scaffold is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are used to explore the potential energy landscape of these molecules to identify low-energy, stable conformations. The rigid nature of the bicyclic system significantly restricts its conformational freedom compared to more flexible structures.
Theoretical calculations, in conjunction with high-field NMR spectroscopy, have been used to compare the conformational profiles of analgesic 3,8-diazabicyclo[3.2.1]octane derivatives with that of the potent natural analgesic, epibatidine (B1211577). nih.gov These studies revealed that the active derivatives possess a low-energy conformation that is structurally similar to that of epibatidine, suggesting a common pharmacophore and mode of interaction with nicotinic acetylcholine (B1216132) receptors. nih.govunimi.it Similarly, in the development of analogues of the HIV-1 entry inhibitor Maraviroc, conformational analysis was performed to understand the spatial arrangement of the 3,8-diazabicyclo[3.2.1]octane moiety and its influence on antiviral activity. rsc.org The superior potency of compounds featuring this rigid scaffold in other contexts, such as KRAS-G12D inhibition, also points to the importance of conformational preorganization for effective binding to biological targets. mdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Dynamics
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, capturing the constant motion of atoms over time. nih.gov MD simulations are used to assess the stability of a docked pose, explore conformational changes in both the ligand and the protein, and calculate binding free energies. utupub.fifz-juelich.de
For a ligand incorporating the 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane scaffold, an MD simulation would typically begin with the docked complex placed in a simulated physiological environment (a box of water molecules and ions). utupub.fi Over the course of the simulation (ranging from nanoseconds to microseconds), the movements of all atoms are calculated by solving Newton's equations of motion. utupub.fi
Analysis of the MD trajectory can reveal:
Stability of Binding Pose: The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to see if it remains stable in the binding pocket or if it drifts away.
Key Interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions identified in docking can be tracked over time.
Conformational Changes: MD can show how the ligand and protein adapt to each other's presence, revealing induced-fit mechanisms that are not apparent from static models.
Solvent Effects: The role of individual water molecules in mediating ligand-protein interactions can be explicitly studied.
While specific MD studies on this compound itself are not detailed in the provided context, this technique is a standard and powerful tool for refining the understanding of how its derivatives interact with and modulate the function of their biological targets. nih.govresearchgate.net
Molecular Docking and Virtual Screening Approaches
Molecular docking is a cornerstone of modern drug discovery, used to predict how a small molecule (ligand) binds to the active site of a receptor (target). This technique is essential for virtual screening of large compound libraries and for guiding the rational design of more potent and selective molecules.
Prediction of Binding Modes and Affinities with Biological Targets
The 3,8-diazabicyclo[3.2.1]octane scaffold has been the subject of numerous molecular docking studies to elucidate its binding mode with various protein targets. These studies have been crucial in rationalizing the structure-activity relationships (SAR) observed in biological assays.
For example, in the development of novel inhibitors for the oncogenic KRAS-G12D mutant, docking simulations revealed that a derivative containing the 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds within the protein's binding pocket. mdpi.com Specifically, the protonated nitrogen of the bicyclic core was predicted to engage in electrostatic interactions with the side chains of key amino acid residues Asp12 and Gly60. mdpi.com This favorable binding mode helps to explain the compound's potent anti-proliferative activity. mdpi.com
In a different therapeutic area, diazabicyclo analogues of the anti-HIV drug Maraviroc were docked into the CCR5 co-receptor to predict their binding orientation. rsc.org These computational models helped to hypothesize a correlation between the inhibitory activity, the conformation of the bicyclic core, and its interactions within the receptor binding site. rsc.org Similarly, modeling studies on derivatives targeting the µ-opioid receptor helped to define a pharmacodynamic model where the bicyclic frame interacts with hydrophobic pockets on the receptor. nih.gov
Table 2: Predicted Binding Modes of 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Target Protein | Derivative Class | Predicted Key Interactions | Reference |
|---|---|---|---|
| KRAS-G12D | KRAS-G12D Inhibitor | Hydrogen bonds between the protonated diazabicyclo[3.2.1]octane moiety and residues Asp12/Gly60. mdpi.com | mdpi.com |
| CCR5 Co-receptor | Maraviroc Analogue | Interaction of the bicyclic core within the ligand binding pocket, blocking interaction between gp120 and CCR5. rsc.org | rsc.org |
| µ-Opioid Receptor | Opioid Ligand | Interaction of the bicyclic frame with hydrophobic receptor pockets; correct orientation of N-propionyl side chain. nih.gov | nih.gov |
| Nicotinic Acetylcholine Receptor (α4β2) | Epibatidine Analogue | Presents a conformation similar to epibatidine, allowing analogous interactions. nih.gov | nih.gov |
Ligand Design and Optimization via Computational Methods
Insights gained from molecular docking and other computational methods are directly applied to the design and optimization of new ligands. The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a rigid and structurally defined starting point for creating compound libraries for high-throughput screening and lead optimization. edelris.combham.ac.uk
The process of computational ligand design often follows these steps:
Scaffold Hopping/Docking: A known ligand is docked into a receptor, or a virtual screen is performed to identify initial hits containing the desired scaffold.
Binding Mode Analysis: The predicted binding mode of the initial hit is carefully analyzed to identify key interactions and regions where modifications could enhance affinity or selectivity.
In Silico Modification: The lead compound is modified virtually by adding, removing, or changing functional groups. For the 3,8-diazabicyclo[3.2.1]octane core, this could involve substitutions at the N3 or N8 positions.
Re-docking and Scoring: The newly designed virtual compounds are docked into the target, and their binding scores are compared to the parent compound to prioritize which derivatives to synthesize.
This iterative cycle of design, prediction, and synthesis was exemplified in the development of KRAS-G12D inhibitors. mdpi.com The observation that the rigid 3,8-diazabicyclo[3.2.1]octane moiety led to superior potency compared to more flexible linkers (like piperazine) demonstrated how computational insights can guide the selection of optimal core structures for improved biological activity. mdpi.com This approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Explorations
Influence of N-Substituents (Benzyl, Methyl) on Biological Activity and Selectivity
The substituents on the nitrogen atoms at the 3- and 8-positions of the diazabicyclo[3.2.1]octane core play a pivotal role in modulating the pharmacological activity and selectivity of these compounds. The nature of these groups dictates interactions with specific biological targets, influencing both affinity and efficacy.
For instance, in the development of analgesics, the combination of substituents is critical. Studies have shown that compounds with an aralkenyl group at the N-3 position and an acyl group, such as propionyl, at the N-8 position can result in potent and selective µ-opioid receptor affinity. acs.orgmdpi.com The specific compound, 3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, was found to possess high analgesic activity. researchgate.net This highlights the differential roles of the N3 and N8 positions; one position accommodates a group for pharmacophoric interactions while the other can be used to fine-tune physicochemical properties.
The substitution pattern also significantly affects selectivity between different receptor types. In the context of monoamine transporters, modifications at the 8-position have yielded compounds with high selectivity. For example, an 8-cyclopropylmethyl derivative was identified as a highly potent and selective ligand for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov Similarly, an 8-(4-chlorobenzyl) derivative demonstrated high selectivity for DAT over the norepinephrine (B1679862) transporter (NET). nih.gov These findings underscore the importance of the N8-substituent in directing selectivity.
Furthermore, the placement of the methyl and benzyl (B1604629) groups is not interchangeable. Pharmacological and chemical differences have been observed between 3-methyl-8-substituted isomers and the corresponding 3-substituted-8-methyl analogs, indicating that the spatial arrangement and electronic nature of each substituent relative to the bicyclic core are distinct and crucial for specific biological outcomes. researchgate.net Initial studies on N3/8-disubstituted analogs, designed to improve the anticancer activity of a parent piperazine (B1678402) compound, found that replacing the piperazine with the 3,8-diazabicyclo[3.2.1]octane ring system yielded compounds with potent activity against leukemia cells and a broad spectrum of inhibitory effects on solid tumors. unibas.it
| Compound/Derivative | Target(s) | Activity/Selectivity Finding | Reference(s) |
| 3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | Opioid Receptors | Found to possess high analgesic activity. | researchgate.net |
| 8-Cyclopropylmethyl derivative | DAT, SERT | High potency at DAT (Ki = 4.0 nM) and high selectivity over SERT (SERT/DAT = 1060). | nih.gov |
| 8-(4-chlorobenzyl) derivative | DAT, NET | High potency at DAT (Ki = 3.9 nM) and high selectivity over NET (NET/DAT = 1358). | nih.gov |
| N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogs | Cancer cell lines | Active against leukemia cells (IC50 in low micromolar range) and various solid tumors. | unibas.it |
Role of the Diazabicyclo[3.2.1]octane Core Topology and Stereochemistry
The rigid, bicyclic structure of the diazabicyclo[3.2.1]octane core is a key determinant of the biological activity of its derivatives. This scaffold holds the nitrogen substituents in a defined spatial orientation, which is essential for precise interaction with receptor binding sites. The topology and stereochemistry of this core are critical for both affinity and selectivity. mdpi.comvulcanchem.com
The conformational rigidity of the scaffold can impart stereoselective binding at targets like the dopamine transporter. nih.gov The conformation of the embedded piperazine ring, which can adopt chair or boat forms, also influences the interaction with receptors. Any modification that alters this core conformation can have dramatic effects on activity. For example, introducing an additional endoethylenic bridge into the piperazine ring of a related lead compound resulted in a complete loss of analgesic activity, demonstrating the stringent conformational requirements for receptor interaction. nih.gov
The stereochemistry of the bridgehead carbons and the orientation of substituents are crucial. mdpi.com Theoretical calculations and NMR spectroscopy have shown that active compounds often present a conformation that is similar to other potent neuroactive agents, such as epibatidine (B1211577). nih.govacs.org This conformational mimicry is believed to be a key factor in their high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org The specific arrangement of the bicyclic system in 3,8-diazabicyclo[3.2.1]octane contributes to improved selectivity compared to other, more flexible or differently shaped diazabicyclic systems like diazabicyclo[3.3.1]nonane or diazabicyclo[3.2.2]nonane. mdpi.com
Systematic Modifications and Pharmacophore Development
Systematic modification of the 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane scaffold is a cornerstone of efforts to understand its SAR and to develop pharmacophore models. A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to bind to a specific target receptor.
By synthesizing and testing a library of analogs with varied substituents at the N3 and N8 positions, researchers can map the structural requirements for activity. unibas.it For instance, replacing the cis-dimethyl piperazine nucleus of an anticancer lead compound with the 3,8-diazabicyclo[3.2.1]octane core led to a potent new analog. unibas.it Further modifications, such as altering the methoxy (B1213986) groups on the phenyl rings, revealed that these groups are important for the anticancer response. unibas.it
Quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR) studies are computational tools used to build these models. nih.gov By analyzing a series of related compounds, these methods can create 3D models that predict the activity and selectivity of novel derivatives. nih.govnih.gov These models indicate that both steric and electrostatic factors of the substituents are critical for the rational design of more active and selective agonists for targets like nAChRs. nih.gov The development of such pharmacophore models is essential for guiding the design of new ligands with improved potency and selectivity, moving beyond simple trial-and-error synthesis. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Analysis
In modern drug discovery, SAR analysis is increasingly supported by efficiency metrics that relate a compound's potency to its physicochemical properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are two such key metrics. mtak.husciforschenonline.org
Ligand Efficiency (LE) normalizes binding affinity for molecular size, typically by dividing the binding free energy by the number of non-hydrogen atoms. It helps identify smaller compounds that bind efficiently, which are often better starting points for optimization. mtak.hu
Lipophilic Efficiency (LLE) , defined as the pIC50 (or pKi) minus the compound's logP, assesses the balance between potency and lipophilicity. wikipedia.org High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net Therefore, achieving high potency without excessively increasing lipophilicity is a primary goal of lead optimization. An optimal LLE value for a drug candidate is often considered to be in the range of 5 to 7 or greater. mtak.huwikipedia.org
The application of these metrics is crucial in the optimization of diazabicyclo[3.2.1]octane derivatives. For example, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, structural modifications were undertaken specifically to improve the physicochemical profile while maintaining potency. This effort led to a lead compound with a favorable LLE value of 6.83, which is expected to positively impact its potential as a preclinical candidate. nih.gov By focusing on improving LLE, medicinal chemists can guide SAR exploration towards compounds that not only have high affinity but also possess more drug-like properties, increasing the likelihood of therapeutic success. sciforschenonline.orgnih.gov
| Metric | Formula | Significance in SAR | Reference(s) |
| Ligand Efficiency (LE) | LE = -ΔG / N (where ΔG is binding free energy and N is the number of non-hydrogen atoms) | Normalizes potency for molecular size, identifying efficient binders. | mtak.hu |
| Lipophilic Efficiency (LLE / LiPE) | LLE = pIC50 - logP (or logD) | Measures the potency generated per unit of lipophilicity, guiding optimization towards potent and less lipophilic compounds. | sciforschenonline.orgwikipedia.orgnih.gov |
In Vitro Pharmacological Characterization and Molecular Target Interactions
Radioligand Binding Assays for Receptor Affinity Profiling
Radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets. Studies on derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have revealed significant interactions with opioid, neurokinin, and other key neurotransmitter receptors.
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been extensively investigated as ligands for opioid receptors, particularly the μ-opioid receptor (MOR). nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the nitrogen atoms of the bicyclic ring system are critical for modulating affinity and selectivity. nih.gov For instance, certain 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives have been found to possess potent agonist activity at the MOR, with potencies comparable to or exceeding that of morphine and fentanyl in in vitro assays. nih.gov
Research has highlighted that modifications to the acyl and cinnamyl side chains can yield compounds with high affinity for μ-opioid receptors. researchgate.net The introduction of a nitrogen atom to create the 3,8-diazabicyclo[3.2.1]octane core from an 8-azabicyclo[3.2.1]octane structure was found to unexpectedly convert μ-opioid antagonists into potent agonists. nih.govgoogle.comgoogle.com
| Compound Class | Receptor Target | Affinity (Ki/pKi) | Reference |
|---|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane Derivatives | μ-Opioid Receptor | Ki values in the low nanomolar range (1.29 - 4.07 nM) | nih.gov |
| Nitro-substituted 3,8-Diazabicyclo[3.2.1]octanes | μ-Opioid Receptor | Ki values comparable to or better than model compounds | researchgate.net |
| 8-Azabicyclo[3.2.1]octane Derivatives | Human μ-Opioid Receptor | pKi values between 8.5 and 10.2 | google.com |
While direct studies on 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane are not prominent, related bicyclic structures have been explored for their potential as Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and mood disorders. psu.edu Research into structurally similar compounds, such as 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, has identified high-affinity NK1 receptor antagonists. cornell.edunih.gov These findings suggest that the rigid bicyclic scaffold is a viable template for designing ligands that can effectively block the NK1 receptor.
The 3,8-diazabicyclo[3.2.1]octane framework has been utilized to develop ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for conditions involving cognitive dysfunction and pain. unimi.it A series of 3,8-diazabicyclo[3.2.1]octanes substituted with a chlorinated heteroaryl ring were synthesized as potential analogues of epibatidine (B1211577), a potent natural analgesic that acts on nAChRs. acs.orgnih.gov One such derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, showed significant analgesic effects in preclinical models, with its action being partially reversed by nAChR antagonists. nih.gov This indicates a direct interaction with the nicotinic receptor system.
The versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold extends to other neurotransmitter systems. Analogues of 8-methyl-3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their binding affinity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net Furthermore, related arylpiperazine derivatives incorporating a bicyclic core have shown high affinity for both serotonin and dopamine receptor subtypes, highlighting the potential for developing dual-action ligands based on this framework. acs.org
Functional Assays for Agonism, Antagonism, and Inverse Agonism
Functional assays are essential to characterize the biological activity of a compound beyond simple receptor binding. These assays, which measure downstream signaling events like changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium mobilization, can determine whether a ligand acts as an agonist, antagonist, or inverse agonist. google.com
For the 3,8-diazabicyclo[3.2.1]octane class, functional studies have confirmed the potent agonist activity at the μ-opioid receptor suggested by binding assays. nih.gov In a cAMP-based functional assay, certain derivatives demonstrated EC50 values in the sub-nanomolar range, indicating highly potent agonism. nih.gov For example, two 3,8-diazabicyclo[3.2.1]octane analogues were identified as potent MOR agonists with EC50 values of 0.26 nM and 0.39 nM, respectively, which is more potent than morphine (EC50 = 7.64 nM) and comparable to fentanyl (EC50 = 0.21 nM). nih.gov
| Compound Class | Assay Type | Activity | Potency (EC50) | Reference |
|---|---|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane Analogue 1 | cAMP Assay (MOR) | Agonist | 0.26 nM | nih.gov |
| 3,8-Diazabicyclo[3.2.1]octane Analogue 2 | cAMP Assay (MOR) | Agonist | 0.39 nM | nih.gov |
| Morphine (Reference) | cAMP Assay (MOR) | Agonist | 7.64 nM | nih.gov |
| Fentanyl (Reference) | cAMP Assay (MOR) | Agonist | 0.21 nM | nih.gov |
Allosteric Modulation and Biased Signaling Investigations
Modern pharmacology is increasingly focused on ligands that exhibit allosteric modulation or biased signaling. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the affinity or efficacy of the endogenous ligand. nih.gov Biased signaling, or functional selectivity, occurs when a ligand preferentially activates one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). nih.gov
Investigations into the 3,8-diazabicyclo[3.2.1]octane scaffold have revealed evidence of biased signaling. nih.gov Using Bioluminescence Resonance Energy Transfer (BRET) assays to directly measure G protein activation and β-arrestin2 recruitment, one derivative was found to be a partial agonist for MOR-mediated G protein dissociation compared to the standard agonist DAMGO. nih.gov This suggests that compounds based on this scaffold may be developed as biased agonists, potentially offering improved therapeutic profiles by selectively engaging desired signaling pathways. nih.gov
Enzyme Inhibition or Modulation Studies (e.g., KRAS-G12D)
The KRAS protein is a crucial component of the RAS/MAPK signaling pathway, which governs cell proliferation and differentiation. nih.gov Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, biliary, and colorectal cancers. nih.govssrn.com The KRAS-G12D mutation impairs the protein's ability to hydrolyze guanosine (B1672433) triphosphate (GTP), locking it in a constitutively active state that promotes uncontrolled tumor growth. ssrn.com For a long time, KRAS was considered "undruggable" due to the high affinity of its GTP binding pocket and the high cellular concentrations of GTP. nih.govnih.gov However, recent advances have led to the discovery of allosteric inhibitors that target a "switch II" pocket on the mutant protein. nih.gov
Within this context, the 3,8-diazabicyclo[3.2.1]octane moiety, a core structural feature of this compound, has emerged as a key pharmacophore in the design of novel KRAS-G12D inhibitors. nih.govmdpi.com Its rigid and basic nature is critical for effective binding to the mutant protein. nih.gov
Detailed Research Findings
Research into a series of novel KRAS-G12D inhibitors has highlighted the importance of the 3,8-diazabicyclo[3.2.1]octane scaffold. In one study, a compound designated 10c , which incorporates this rigid bicyclic moiety, demonstrated selective and potent anti-proliferative activity against the KRAS-G12D-mutated pancreatic cancer cell line, Panc1. nih.govmdpi.com
Molecular docking simulations have provided insight into the binding mode of these inhibitors. The studies revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bond interactions with the amino acid residues Aspartate-12 (Asp12) and Glycine-60 (Gly60) of the KRAS-G12D protein. nih.govmdpi.com This interaction is crucial for the inhibitor's ability to engage the target and disrupt its oncogenic signaling. The conformational preorganization provided by the rigid bicyclic structure, combined with its ability to participate in these key electrostatic interactions, is considered essential for effective binding. nih.gov
While compound 10c showed strong cellular activity, it had weak enzymatic inhibition (IC50 > 10 μM). Conversely, another compound in the same series, 10k , which features a different seven-membered ring pharmacophore (homopiperazine), displayed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM. nih.govmdpi.com This highlights the nuanced structure-activity relationships in targeting KRAS-G12D, where cellular anti-proliferative effects and direct enzymatic inhibition can be modulated by different structural features.
The data below summarizes the in vitro activity of selected compounds from these studies.
Table 1: Anti-proliferative Activity of KRAS-G12D Inhibitors in Panc1 Cells
| Compound | Core Moiety | IC50 (μM) |
|---|---|---|
| 10c | 3,8-diazabicyclo[3.2.1]octane | 1.40 |
| 10a | N/A | 6.17 |
| 10b | N/A | 5.87 |
| 10d | N/A | >20 |
| 10f | N/A | 3.48 |
Table 2: Enzymatic Inhibition of KRAS-G12D
| Compound | Core Moiety | IC50 (μM) |
|---|---|---|
| 10c | 3,8-diazabicyclo[3.2.1]octane | > 10 |
| 10k | Homopiperazine | 0.009 |
These findings underscore the therapeutic potential of scaffolds like this compound in the development of targeted inhibitors for challenging oncogenic proteins such as KRAS-G12D. The rigid bicyclic system provides a valuable template for designing molecules that can effectively interact with specific pockets on the surface of mutant proteins, offering a promising avenue for the creation of new cancer therapies. nih.govmdpi.com
Applications As Research Tools and Preclinical Probes
Development of Pharmacological Probes for Receptor Characterization
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in the design of pharmacological probes for elucidating the function and properties of various receptors. Its defined stereochemistry allows for precise orientation of functional groups, which is critical for specific receptor interactions.
Researchers have synthesized series of 3,8-diazabicyclo[3.2.1]octane derivatives as analogues of potent natural products to probe receptor subtypes. For instance, analogues of the potent analgesic epibatidine (B1211577), which acts on nicotinic acetylcholine (B1216132) receptors (nAChRs), have been developed using this scaffold. nih.gov One such derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrated high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM. nih.gov Pharmacological testing revealed that its analgesic effects were antagonized by the nicotinic antagonist mecamylamine (B1216088) but not by the opioid antagonist naloxone, confirming its action through the nicotinic system. nih.gov
Furthermore, the scaffold has been integral to the exploration of opioid receptors. In the 1960s, derivatives of 3,8-diazabicyclo[3.2.1]octane were identified as having significant central analgesic activity and selective affinity for μ-opioid receptors. mdpi.com More recent studies have continued this line of research, with the surprising discovery that some derivatives, initially designed as antagonists, actually possess potent agonist activity, in some cases more potent than morphine and comparable to fentanyl. mdpi.comnih.gov These compounds serve as critical tools for characterizing the structural requirements for opioid receptor activation and for studying the downstream signaling pathways.
| Compound Class | Target Receptor | Key Findings |
| Epibatidine Analogues | Nicotinic Acetylcholine Receptor (α4β2) | High affinity (Ki = 4.1 nM) demonstrated; analgesic action confirmed to be mediated by the nicotinic system. nih.gov |
| Arylpropenyl Derivatives | μ-Opioid Receptor | Identified as potent and selective μ-opioid agonists with significant analgesic activity. mdpi.com |
| Phenylpropyl Derivatives | μ-Opioid Receptor | Unexpectedly potent agonist activity (EC50 = 0.39 nM), comparable to fentanyl, discovered during a search for rescue agents. nih.gov |
Utility in Radiotracer Development for Molecular Imaging Research (e.g., PET, SPECT)
The 8-azabicyclo[3.2.1]octane core is a privileged structure in the development of radiotracers for in vivo molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive visualization and quantification of biological processes, and the scaffold's favorable pharmacokinetic properties make it an excellent choice for brain imaging agents.
Derivatives of this scaffold have been successfully labeled with positron-emitting (e.g., Carbon-11, Fluorine-18) and single-photon-emitting (e.g., Iodine-123) radionuclides to create tracers for various neurological targets. For example, (+)-[¹⁸F]flubatine, which incorporates the 8-azabicyclo[3.2.1]octane core, is a PET tracer developed for imaging α4β2 nicotinic acetylcholine receptors. d-nb.infosnmjournals.org
In the pursuit of imaging agents for neurodegenerative diseases, the 3,8-diazabicyclo[3.2.1]octane moiety has been specifically integrated into novel tracer candidates. In one structure-activity relationship study aimed at developing a PET tracer for α-synuclein aggregates—a hallmark of Parkinson's disease—researchers replaced a piperazine (B1678402) moiety with the 3,8-diazabicyclo[3.2.1]octane scaffold. mdpi.com This modification led to the identification of a promising candidate, 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide, highlighting the scaffold's utility in optimizing tracer design for challenging central nervous system targets. mdpi.com
| Radiotracer/Candidate | Imaging Modality | Target | Application Area |
| (+)-[¹⁸F]Flubatine | PET | α4β2 Nicotinic Acetylcholine Receptor | Neuroreceptor Imaging d-nb.infosnmjournals.org |
| [¹²³I]-2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT) | SPECT | Monoamine Transporters | Neurotransmitter System Imaging acs.org |
| 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide | PET (Candidate) | α-Synuclein Aggregates | Neurodegenerative Disease Research mdpi.com |
Employment as a Chemical Scaffold in Drug Discovery Programs
The 3,8-diazabicyclo[3.2.1]octane framework is considered an attractive and versatile scaffold in drug discovery. nbinno.com Its rigid structure pre-organizes substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. This conformational restriction reduces the entropic penalty upon binding, a favorable characteristic in rational drug design.
The utility of this scaffold is demonstrated in its application across various therapeutic areas. It has been used as the core structure for developing novel analgesics, as discussed previously, by targeting both nicotinic and opioid receptors. nih.govmdpi.com Additionally, its structural features have been exploited to create antiviral agents. In the development of analogues of Maraviroc, a CCR5 antagonist used to treat HIV, the tropane (B1204802) moiety was replaced with a 3,8-diazabicyclo[3.2.1]octane system to explore new chemical space and structure-activity relationships. rsc.org
The development of scalable and efficient synthetic routes to substituted 3,8-diazabicyclo[3.2.1]octanes further enhances its value in drug discovery, allowing for the generation of numerous analogues for screening and optimization. researchgate.net The ability to create orthogonally protected versions of the scaffold, where the two nitrogen atoms can be functionalized independently, provides a powerful tool for building molecular complexity and exploring diverse chemical space. researchgate.netsci-hub.st
Integration into Combinatorial Library Synthesis for Lead Identification
The 3,8-diazabicyclo[3.2.1]octane scaffold is well-suited for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening (HTS). Its bicyclic nature provides a three-dimensional framework that is desirable for modern drug discovery programs, which aim to move beyond flat, aromatic structures.
The development of an eight-step synthesis for an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid highlights its role as a versatile building block for combinatorial synthesis. researchgate.netsci-hub.st Such building blocks, with multiple points for diversification that can be addressed selectively, are essential for generating large libraries of related compounds. The European Lead Factory (ELF), a collaborative platform for drug discovery, has included compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold in its extensive screening library. researchgate.netedelris.com This inclusion underscores the scaffold's recognized potential for generating novel, lead-like molecules. The synthesis of epibatidine analogues using a strategy designed for diversification further exemplifies the scaffold's application in library generation, where multiple points of diversity can be introduced to rapidly create a collection of related compounds. researchgate.netedelris.com
Use in Cocaine Analogue Research (as a structural motif)
The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton, is the central structural motif of cocaine. researchgate.net As such, it is a cornerstone in research focused on understanding the stimulant effects of cocaine and developing potential treatments for cocaine abuse. Cocaine's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which increases synaptic dopamine levels. nih.govresearchgate.net
Researchers extensively synthesize and study tropane analogues to probe the structure-activity relationships at the DAT. d-nb.info These studies aim to design compounds that retain high affinity for the DAT but possess a different pharmacokinetic profile than cocaine—specifically, a slower onset and longer duration of action, which is hypothesized to reduce abuse liability. nih.govresearchgate.net The synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane derivatives has been explicitly described as a method for creating a new class of cocaine analogues. researchgate.netsci-hub.st By systematically modifying substituents on the tropane ring, scientists can investigate the specific interactions required for binding to and inhibiting the DAT and other monoamine transporters. nih.govnih.gov This research is critical for developing medications for cocaine addiction and for creating imaging agents to study the dopamine system in the brain. nih.gov
Future Research Directions and Unexplored Academic Avenues
Novel Synthetic Methodologies and Process Intensification
While several routes to the 3,8-diazabicyclo[3.2.1]octane skeleton exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. researchgate.netsci-hub.st Current methods often involve multi-step sequences which can be resource-intensive. researchgate.net A key area for advancement lies in the development of novel catalytic systems and domino reactions that can construct the bicyclic core in fewer steps with high stereocontrol. For instance, employing pyroglutamic acid as a chiral starting material has proven to be an efficient strategy for related azatropanes. researchgate.net
Process intensification (PI) offers a paradigm shift from traditional batch processing to more efficient continuous flow manufacturing. wur.nl This approach aims to create safer, more compact, and energy-efficient processes. researchgate.net Future research could explore the application of microreactor technology for the synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues. The benefits of flow chemistry, such as enhanced heat and mass transfer, could lead to improved yields, reduced reaction times, and minimized waste generation. wur.nl Integrating synthesis and purification steps into a continuous process would represent a significant leap in manufacturing efficiency for this class of compounds. nih.gov
| Research Focus | Potential Advancement | Key Benefits |
| Catalysis | Development of novel catalysts for asymmetric cycloaddition reactions. | Higher enantioselectivity, reduced need for chiral auxiliaries. |
| Domino Reactions | One-pot multi-component reactions to form the bicyclic core. | Increased atom economy, fewer purification steps, reduced solvent use. |
| Flow Chemistry | Transition from batch to continuous manufacturing using microreactors. | Improved safety, better process control, scalability. wur.nl |
| Process Integration | Combining reaction and separation units into a single, continuous process. | Reduced plant footprint, lower energy consumption, decreased operational costs. wur.nlnih.gov |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby accelerating the design and discovery process. For this compound, advanced computational models can offer profound insights into its conformational landscape, electronic properties, and potential interactions with biological targets.
Future research should leverage quantum mechanics (QM) and molecular dynamics (MD) simulations to build accurate predictive models. These models can elucidate the structure-activity relationships (SAR) of derivatives, predicting how modifications to the scaffold will affect their biological efficacy and pharmacokinetic properties. frontiersin.org For instance, predictive models have a long history in medicinal chemistry for assessing "drug-likeness" even before a compound is synthesized. malvernpanalytical.com While existing models for properties like CNS desirability may not always correlate perfectly with experimental results, they provide a valuable qualitative guide for rapid SAR generation. malvernpanalytical.com This approach can help prioritize the synthesis of analogues with the most promising profiles, saving significant time and resources. nih.gov
| Computational Method | Application Area | Predicted Properties |
| Quantum Mechanics (QM) | Electronic Structure Analysis | Reactivity, spectroscopic properties, electrostatic potential. |
| Molecular Dynamics (MD) | Conformational Sampling | Preferred 3D structures, binding poses with receptors, dynamic behavior. |
| QSAR Modeling | Structure-Activity Relationships | Biological activity, toxicity, ADME properties (Absorption, Distribution, Metabolism, Excretion). frontiersin.org |
| Pharmacophore Modeling | Ligand-Based Design | Identification of key chemical features required for biological activity. frontiersin.org |
Discovery of Unconventional Biological Targets and Mechanisms
The 3,8-diazabicyclo[3.2.1]octane scaffold is a known constituent of molecules with diverse biological activities, including analgesic properties related to epibatidine (B1211577) and inhibition of β-lactamase enzymes. nih.govresearchgate.netacs.org A significant future avenue of research is to screen this compound and its derivatives against a broader range of biological targets to uncover novel therapeutic applications.
High-throughput screening (HTS) campaigns against diverse enzyme families, receptor types, and ion channels could reveal unexpected activities. For example, derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulators of CCR5 receptors. google.comgoogle.mv Investigating the potential of this compound in these areas, as well as in targeting peptidoglycan biosynthesis, could yield novel drug candidates. researchgate.net Furthermore, exploring its potential as a scaffold for developing inhibitors of bacterial enzymes like AmpC β-lactamases presents another promising research direction. nih.gov Elucidating the mechanism of action for any newly discovered activities will be crucial for optimizing lead compounds and understanding their therapeutic potential.
Development of Optically Pure Isomers and Their Distinct Activities
Chirality plays a pivotal role in the biological activity of pharmaceuticals. This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. It is common for one enantiomer of a chiral drug to be significantly more active or have a different biological profile than its counterpart. researchgate.net Therefore, a critical area of future research is the development of methods to synthesize or separate the optically pure isomers of this compound and to evaluate their distinct biological activities.
Methodologies for producing enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives are well-documented and can serve as a foundation for this work. researchgate.netnih.govacs.orgrsc.org Techniques such as asymmetric synthesis using chiral catalysts or starting materials, and the resolution of racemic mixtures using chiral chromatography (e.g., chiral HPLC) are essential approaches. google.comrsc.org Once isolated, each pure isomer must be subjected to rigorous pharmacological evaluation to determine its specific potency, efficacy, and selectivity for various biological targets. This will provide a clearer understanding of the stereochemical requirements for activity and guide the design of more effective therapeutic agents. google.comgoogle.com
| Method | Description | Outcome |
| Asymmetric Synthesis | Building the molecule from a chiral starting material or using a chiral catalyst to control stereochemistry during the reaction. rsc.org | Direct production of a single, desired enantiomer. |
| Chiral Resolution | Separating a racemic mixture of enantiomers into its individual components. google.com | Isolation of pure enantiomers from a mixture. |
| Stereoselective Pharmacological Testing | Evaluating the biological activity of each isolated isomer independently. | Determination of the active enantiomer (eutomer) and its specific biological profile. |
Integration with Chemoinformatics and Artificial Intelligence for Ligand Design
The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery and ligand design. researchgate.net These technologies can analyze vast datasets to identify patterns and generate novel molecular structures with desired properties. nih.govmdpi.com For the this compound scaffold, AI and machine learning (ML) can be employed to explore the vast chemical space of its potential derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and functionalization steps. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been applied to structurally similar azabicyclic compounds to achieve high diastereocontrol (>99%) . Optimization requires adjusting solvents (e.g., DMSO or acetonitrile), temperature, and stoichiometry of reagents like lithium aluminum hydride for reductions or potassium permanganate for oxidations .
Q. How can the structural features of this compound be characterized experimentally?
- Methodological Answer : Techniques include:
- NMR spectroscopy : To resolve bicyclic framework and substituent positions (e.g., benzyl and methyl groups).
- X-ray crystallography : For absolute stereochemical determination, as demonstrated in analogs like 8-methyl-8-azabicyclo[3.2.1]octane derivatives .
- Mass spectrometry : To confirm molecular weight (C15H22N2) and fragmentation patterns .
Q. What are the primary biological targets or mechanisms of action for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related diazabicyclo derivatives interact with enzymes or receptors via nitrogen atoms in the bicyclic core. For example, 8-substituted analogs modulate serotonin or dopamine transporters, suggesting potential neurological targets. Biological assays (e.g., radioligand binding or enzymatic inhibition studies) are recommended to identify specific targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across similar diazabicyclo compounds?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., benzyl positioning or bicyclo ring size). Strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing benzyl with phenylallyl) and test activity against a standardized assay panel .
- Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like GPCRs or ion channels, as seen in analogs such as BIMU-1 .
Q. What methodologies are effective for optimizing reaction yields in multi-step syntheses?
- Methodological Answer : Advanced approaches include:
- High-throughput screening : Test diverse conditions (solvents, catalysts, temperatures) using automated platforms.
- In-situ monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Flow chemistry : Improve scalability and selectivity for steps like substitutions or reductions .
Q. How can computational modeling enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functional group additions for redox stability .
- ADMET profiling : Use tools like SwissADME to forecast bioavailability, metabolic pathways, and toxicity early in design .
- Fragment-based design : Combine bicyclic cores with bioactive fragments (e.g., triazole or sulfonyl groups) from validated pharmacophores .
Q. What novel applications exist for this compound beyond medicinal chemistry?
- Methodological Answer : Emerging uses include:
- Catalysis : The bicyclic nitrogen framework can act as a ligand in asymmetric catalysis, similar to 8-azabicyclo[3.2.1]octane-derived catalysts for enantioselective reactions .
- Materials science : Incorporate into polymers or metal-organic frameworks (MOFs) to exploit rigidity and hydrogen-bonding capabilities .
Methodological Challenges and Solutions
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and OV/AG/P99 respirators to avoid inhalation or skin contact .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts.
- Waste disposal : Neutralize acidic/basic residues before disposal to prevent environmental release .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer :
- Chromatographic methods : Use HPLC with UV detection (λ = 254 nm) and C18 columns to separate impurities.
- Elemental analysis : Confirm empirical formula (C15H22N2) with ≤0.3% deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
